Definitive Structural Differentiation from Imidafenacin API
The primary differentiation of Imidafenacin Related Compound 1 (IRC1) lies in its specific structural identity as a well-characterized impurity of the imidafenacin API. While sharing a core diphenylbutanamide scaffold, IRC1 differs from the parent drug (CAS 170105-16-5) by the absence of a methyl group on its imidazole ring [1]. This structural variance is confirmed by high-resolution mass spectrometry and nuclear magnetic resonance [2].
| Evidence Dimension | Chemical Structure and Identity |
|---|---|
| Target Compound Data | 4-(1H-imidazol-1-yl)-2,2-diphenylbutanamide; Molecular Formula: C19H19N3O; Molecular Weight: 305.38 g/mol [1]. |
| Comparator Or Baseline | Imidafenacin (API); 4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide; Molecular Formula: C20H21N3O; Molecular Weight: 319.4 g/mol . |
| Quantified Difference | Difference of one methyl group (-CH3), resulting in a molecular weight difference of 14.02 g/mol. |
| Conditions | High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy [2]. |
Why This Matters
This precise structural definition is the foundational requirement for its use as a certified reference material; it enables accurate identification and quantification in analytical methods, which is impossible with a non-identical or generic standard.
- [1] PubChem. (2025). 4-(1H-Imidazol-1-yl)-2,2-diphenylbutanamide. PubChem Compound Summary for CID 15871723. View Source
- [2] J-GLOBAL. (2013). イミダフェナシン原料及びその錠剤中の不純物の同定 (Identification of impurities in imidafenacin raw material and its tablets). Zhongguo Xinyao Zazhi, 22(13), 1574-1577. View Source
